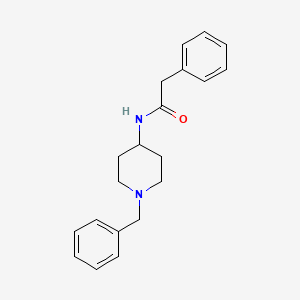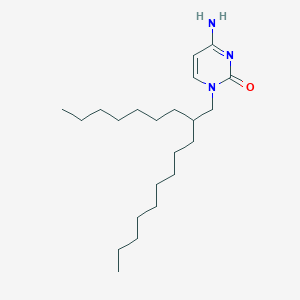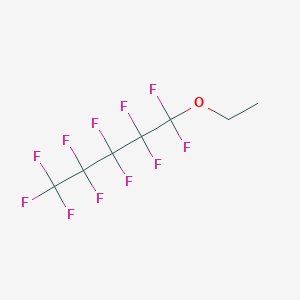![molecular formula C12H13N3O3S2 B14266260 N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 140859-80-9](/img/structure/B14266260.png)
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide is a chemical compound that features a thiophene ring substituted with a formylhydrazinyl group and a sulfonamide group attached to a methylbenzene moiety
Preparation Methods
The synthesis of N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide typically involves the condensation of thiophene derivatives with formylhydrazine and sulfonamide precursors. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The formylhydrazinyl group can be reduced to hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The formylhydrazinyl group can form covalent bonds with target proteins, while the sulfonamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide include:
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound also features a thiophene ring and has shown potential as a 5-lipoxygenase inhibitor.
Thiophene-based Drugs: Compounds like suprofen and articaine, which have thiophene frameworks, are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
140859-80-9 |
|---|---|
Molecular Formula |
C12H13N3O3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[[5-[(4-methylphenyl)sulfonylamino]thiophen-2-yl]amino]formamide |
InChI |
InChI=1S/C12H13N3O3S2/c1-9-2-4-10(5-3-9)20(17,18)15-12-7-6-11(19-12)14-13-8-16/h2-8,14-15H,1H3,(H,13,16) |
InChI Key |
ASMZLCXJLCCAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(S2)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


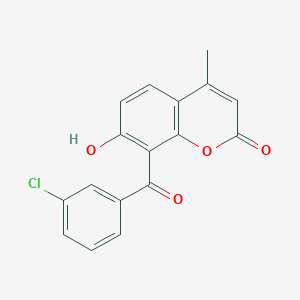
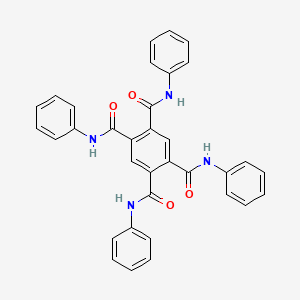
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
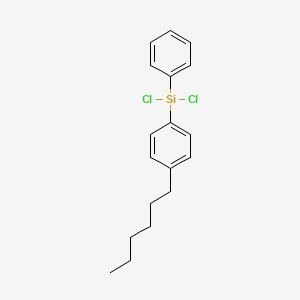
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
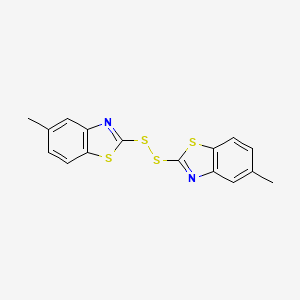
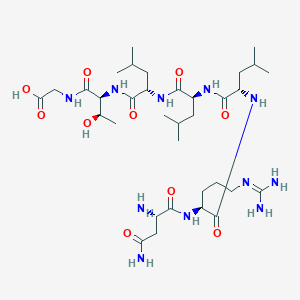
![Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane](/img/structure/B14266231.png)
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)

![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
